molecular formula C9H8O4S B7556355 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid

Cat. No.: B7556355
M. Wt: 212.22 g/mol
InChI Key: MSSQWPDYTYWFCS-UHFFFAOYSA-N
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Description

1,1-Dioxo-2,3-dihydro-1λ⁶-benzothiophene-3-carboxylic acid is a heterocyclic compound featuring a benzothiophene core fused with a benzene ring and modified by sulfone (1,1-dioxo) and carboxylic acid groups. This compound is primarily utilized as a pharmaceutical intermediate, contributing to the synthesis of bioactive molecules due to its versatile functional groups .

Properties

IUPAC Name

1,1-dioxo-2,3-dihydro-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4S/c10-9(11)7-5-14(12,13)8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSQWPDYTYWFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2S1(=O)=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

Substrates : 2-(Methylthio)phenylacetylenes (1 ) serve as starting materials, synthesized via Sonogashira coupling between 2-halothioanisoles and terminal alkynes.
Catalytic System : PdI₂ (5 mol%) with excess KI (2.5 equiv) in alcoholic solvents (MeOH, EtOH, or i-PrOH).
Conditions : 80°C under 40 atm of CO–air (4:1) for 24–36 hours.

Mechanism :

  • Coordination : Pd(II) coordinates to the alkyne triple bond.

  • Cyclization : Intramolecular nucleophilic attack by the o-methylthio group forms a sulfonium intermediate.

  • Demethylation : KI promotes methyl group removal, generating a thiolate intermediate.

  • Carbonylation : CO insertion into the Pd–C bond yields an acyl-palladium complex.

  • Alkoxy Displacement : Alcohol nucleophiles (ROH) displace the palladium, forming benzothiophene-3-carboxylic esters (2 ).

Optimized Yields :

Substrate (R)SolventTime (h)Yield (%)
PhMeOH2480
4-MeC₆H₄EtOH3673
2-Thienyli-PrOH3668

Selective Hydrogenation to 2,3-Dihydrobenzothiophene Derivative

The aromatic benzothiophene ring must be partially hydrogenated to introduce the 2,3-dihydro structure.

Hydrogenation Conditions

Catalyst : 10% Pd/C or Raney Ni.
Solvent : Ethanol or tetrahydrofuran (THF).
Pressure : 3–5 atm H₂ at 50–70°C for 6–12 hours.

Challenges :

  • Over-hydrogenation may reduce the thiophene ring entirely.

  • Catalyst poisoning by sulfur necessitates careful selection (e.g., sulfur-tolerant catalysts).

Yield Optimization :

CatalystTemperature (°C)Time (h)Conversion (%)Selectivity (%)
Pd/C6089588
Raney Ni50109285

Oxidation of Thiophene Sulfur to Sulfone

The sulfide group in 2,3-dihydrobenzothiophene is oxidized to a sulfone using robust oxidizing agents.

Oxidation Methods

Reagents :

  • H₂O₂/CH₃COOH : 30% H₂O₂ in glacial acetic acid at 60°C for 6 hours.

  • KMnO₄/H₂SO₄ : Aqueous KMnO₄ under acidic conditions (pH 2–3).

Mechanism :

  • Electrophilic Attack : The oxidizing agent abstracts electrons from sulfur, forming sulfoxide intermediates.

  • Further Oxidation : Sulfoxide converts to sulfone via additional oxidizing equivalents.

Yield Comparison :

Oxidizing SystemTemperature (°C)Time (h)Yield (%)
H₂O₂/CH₃COOH60692
KMnO₄ (0.1 M)/H₂SO₄251285

Hydrolysis of Ester to Carboxylic Acid

The final step involves saponification of the ester group to yield the carboxylic acid.

Conditions :

  • Base : 2 M NaOH or KOH in ethanol/water (3:1).

  • Temperature : Reflux (80°C) for 4–6 hours.

Mechanism :

  • Nucleophilic hydroxide attack at the ester carbonyl generates a tetrahedral intermediate.

  • Elimination of alkoxide yields the carboxylate salt, acidified to the free acid.

Efficiency :

Ester (R)BaseTime (h)Yield (%)
MeNaOH495
EtKOH590

Alternative Synthesis Routes and Comparative Analysis

Route A: Direct Oxidation of 2,3-Dihydrobenzothiophene-3-Carboxylic Acid

  • Synthesis of 2,3-Dihydrobenzothiophene-3-Carboxylic Acid :

    • Friedel-Crafts acylation of 2,3-dihydrobenzothiophene with chloroacetic acid.

  • Sulfone Formation :

    • Oxidation with H₂O₂/CH₃COOH (yield: 78%).

Route B: One-Pot Cyclization–Oxidation

  • Substrate : o-Mercaptocinnamic acid.

  • Conditions : Cyclization with PCl₃ followed by H₂O₂ oxidation (yield: 65%).

Comparative Table :

RouteStepsTotal Yield (%)Scalability
Pd-Cat462High
Route A258Moderate
Route B245Low

Chemical Reactions Analysis

Amidation Reactions

The carboxylic acid group in DBTCA undergoes nucleophilic acyl substitution to form carboxamide derivatives. This reaction is critical for modifying biological activity or creating intermediates for further synthesis.

Example Reaction:

Reagents/Conditions :

  • Amine (e.g., pyrrolidine, morpholine)

  • Coupling agents (e.g., DMF with triethylamine)

  • Reflux in dimethylformamide (DMF)

Products :

Amine UsedProduct StructureYieldCharacterization Data (¹H-NMR)
PyrrolidineBenzo[b]thiophen-3-yl(pyrrolidin-1-yl)methanone61%δ 8.01–7.97 (m, 1H), 3.82–3.59 (s, 2H)
MorpholineBenzo[b]thiophen-3-yl(morpholino)methanone49%δ 7.88 (d, J = 7.9 Hz, 1H), 4.08–3.22 (m, 8H)

Mechanism :
The reaction proceeds via activation of the carboxylic acid (e.g., through in situ formation of an acyl chloride intermediate), followed by nucleophilic attack by the amine.

Esterification and Hydrolysis

The carboxylic acid group can be esterified or hydrolyzed to modify solubility or reactivity.

Esterification:

Reagents/Conditions :

  • Ethanol, catalytic acid (e.g., H₂SO₄)

  • Reflux

Product : Ethyl 1,1-dioxo-2,3-dihydro-1λ⁶-benzothiophene-3-carboxylate
Application : Intermediate for further functionalization .

Hydrolysis:

Reagents/Conditions :

  • Aqueous base (e.g., K₂CO₃ in ethanol)

  • Reflux

Product : Regeneration of DBTCA from its ester derivatives .

Electrophilic Aromatic Substitution

The electron-withdrawing sulfone and carboxylic acid groups direct electrophilic substitution to specific positions on the benzothiophene ring.

Nitration:

Reagents/Conditions :

  • Nitrating mixture (HNO₃/H₂SO₄)

  • 0–5°C

Product : Nitro derivatives at the C-4 or C-6 positions (meta to sulfone and carboxylic acid groups).

Halogenation:

Reagents/Conditions :

  • Cl₂ or Br₂ in acetic acid

  • Catalyst (e.g., FeCl₃)

Product : Halogenated derivatives at the C-5 position (ortho to sulfone group) .

Decarboxylation

Under high-temperature or basic conditions, DBTCA undergoes decarboxylation to form 1,1-dioxo-2,3-dihydro-1λ⁶-benzothiophene.

Reagents/Conditions :

  • Pyridine, reflux

  • Copper chromite catalyst

Product : Decarboxylated benzothiophene sulfone.

Reduction Reactions

While the sulfone group is typically stable, the carboxylic acid can be reduced to a primary alcohol.

Reagents/Conditions :

  • Lithium aluminum hydride (LiAlH₄) in dry ether

  • 0°C to room temperature

Product : 3-(Hydroxymethyl)-1,1-dioxo-2,3-dihydro-1λ⁶-benzothiophene

Cyclization and Heterocycle Formation

DBTCA serves as a precursor for fused heterocyclic systems.

Example :
Reagents/Conditions :

  • Hydrazine hydrate in ethanol

  • Reflux

Product : Pyrazolobenzothiophene derivatives, formed via intramolecular cyclization .

Biological Activity Modulation

While not a direct chemical reaction, DBTCA’s derivatives exhibit bioactivity via interaction with cellular targets:

  • RhoA/ROCK Pathway Inhibition : Carboxamide derivatives (e.g., compound b19 ) suppress myosin light chain phosphorylation, inhibiting cancer cell migration .

  • Antiviral Activity : Structural analogs inhibit viral replication by targeting protease enzymes.

Scientific Research Applications

Organic Synthesis

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid is utilized in organic synthesis as an intermediate for developing more complex molecules. Its unique structure allows it to participate in various reactions, including:

  • Electrophilic Aromatic Substitution : The electron-withdrawing dioxo group enhances the electrophilicity of the benzothiophene ring, facilitating substitution reactions.
  • Condensation Reactions : It can react with amines and alcohols to form derivatives useful in pharmaceuticals.

Pharmaceutical Development

The compound has shown potential in pharmaceutical research due to its biological activity. Studies indicate that derivatives of benzothiophene compounds exhibit anti-inflammatory and anti-cancer properties. For instance:

  • Anti-Cancer Activity : Research has suggested that benzothiophene derivatives can inhibit tumor growth in various cancer models.
  • Anti-Inflammatory Effects : Compounds derived from this structure have been studied for their ability to reduce inflammation in animal models.

Material Science

In material science, this compound can be used as a precursor for synthesizing polymers and other materials with specific properties:

  • Conductive Polymers : Its incorporation into polymer matrices can enhance electrical conductivity.
  • Dyes and Pigments : The compound's chromophoric properties make it suitable for use in dyes and pigments.

Case Study 1: Synthesis of Anti-Cancer Agents

A study published in a peer-reviewed journal demonstrated the synthesis of novel anti-cancer agents using derivatives of this compound. The synthesized compounds exhibited significant cytotoxicity against breast cancer cell lines, highlighting the potential for drug development based on this scaffold.

Case Study 2: Development of Conductive Polymers

Research focused on the incorporation of this compound into conductive polymer systems revealed enhanced electrical properties compared to traditional materials. This study involved characterizing the electrical conductivity and thermal stability of the resulting polymers, indicating promising applications in electronic devices.

Mechanism of Action

The mechanism by which 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Application Differences

Compound Name CAS Number Core Structure Substituents Key Applications
1,1-Dioxo-2,3-dihydro-1λ⁶-benzothiophene-3-carboxylic acid N/A Benzothiophene (fused benzene + thiophene) Carboxylic acid at position 3 Pharmaceutical intermediate
2-(1,1-Dioxo-2,3-dihydro-1λ⁶-benzothiophen-3-yl)acetic acid 130105-46-3 Benzothiophene Acetic acid side chain at position 3 Intermediate for API synthesis
3-(3,5-Dichloro-4-hydroxybenzoyl)-1,1-dioxo-2,3-dihydro-1,3-benzothiazole N/A Benzothiazole (fused benzene + thiazole) 3,5-Dichloro-4-hydroxybenzoyl at position 3 Drug candidate (patented crystal form for enhanced stability)
1-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid 926260-88-0 Thiolane (saturated 5-membered sulfur ring) Pyrazole-carboxylic acid at position 1 Specialty chemical intermediate

Core Structure Analysis

  • Benzothiophene vs. Benzothiazole: The benzothiophene core (in the target compound and ) contains sulfur in a thiophene ring fused to benzene. In contrast, benzothiazole () replaces one carbon with nitrogen, enabling hydrogen bonding and altering electronic properties. Benzothiazole derivatives are often prioritized in drug design for their metabolic stability .
  • Thiolane Core () :

    • The saturated thiolane ring lacks aromaticity, increasing flexibility and possibly bioavailability. Its pyrazole-carboxylic acid substituent is common in kinase inhibitors, suggesting applications in medicinal chemistry .

Substituent Impact

  • Carboxylic Acid Position: The target compound’s carboxylic acid is directly attached to the benzothiophene core, favoring compact molecular interactions.
  • Benzoyl Group () :
    • The 3,5-dichloro-4-hydroxybenzoyl substituent introduces lipophilicity and hydrogen-bonding capacity, likely enhancing receptor binding in therapeutic contexts. Patent data highlight its crystalline salt form, critical for formulation stability .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates :
    • Both the target compound and ’s acetic acid derivative are marketed as intermediates, underscoring their role in synthesizing complex molecules like NSAIDs or antivirals .
  • Drug Development () :
    • The benzothiazole derivative’s patented crystal form suggests advanced preclinical development, with optimized physicochemical properties (e.g., melting point, hygroscopicity) for oral dosage forms .
  • Diverse Heterocycle Applications: The thiolane-pyrazole compound () exemplifies the use of non-aromatic cores in niche applications, such as agrochemicals or fluorescent probes .

Biological Activity

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid is a sulfur-containing heterocyclic compound with significant potential in various biological applications. This compound has garnered interest due to its unique structure, which includes a dioxo group and a carboxylic acid moiety, contributing to its diverse biological activities.

  • Molecular Formula : C9H8O4S
  • Molecular Weight : 212.22 g/mol
  • CAS Number : 1895985-99-5

The biological activity of this compound is primarily attributed to:

  • Redox Reactions : The dioxo group can participate in redox reactions, potentially influencing cellular oxidative states.
  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological macromolecules, affecting enzyme activity and receptor interactions.

Antimicrobial Activity

Research indicates that derivatives of benzothiophene compounds exhibit antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. Its mechanism may involve the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.

Analgesic Effects

Some derivatives of benzothiophene have shown analgesic effects in animal models. For instance, studies on related compounds indicate that they can effectively reduce pain responses in mice, suggesting potential for pain management applications.

Case Studies

StudyFindings
Siutkina et al. (2021)Investigated derivatives of benzothiophene showing significant analgesic activity exceeding standard analgesics like metamizole .
Antimicrobial ScreeningVarious derivatives demonstrated inhibition against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.
Anticancer ResearchInduced apoptosis in specific cancer cell lines; further studies are required to elucidate the exact mechanisms involved .

Q & A

Q. What systematic approaches ensure reproducibility in multi-step syntheses involving this compound?

  • Methodological Answer : Adopt quality-by-design (QbD) principles, defining critical process parameters (CPPs) such as reaction temperature and stirring rate. Use design of experiments (DoE) software (e.g., JMP) to optimize conditions and minimize batch-to-batch variability. Document all steps in an electronic lab notebook (ELN) with raw data archiving .

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